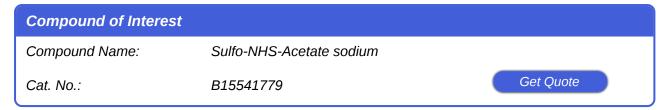


Sulfo-NHS-Acetate Sodium Salt: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **Sulfo-NHS-Acetate sodium** salt. This reagent is a critical tool for irreversibly blocking primary amines in proteins and other biomolecules, a fundamental step in various bioconjugation and drug development workflows.

Core Chemical Properties

N-hydroxysulfosuccinimide acetate, or Sulfo-NHS-Acetate, is a water-soluble reagent designed for the efficient acylation of primary amine groups.[1] The incorporation of a sulfonate group on the N-hydroxysuccinimide (NHS) ring enhances its solubility in aqueous buffers, allowing for reactions to be performed in standard physiological conditions without the need for organic solvents.[2]

Table 1: Physicochemical Properties of Sulfo-NHS-Acetate Sodium Salt



Property	Value	References
Alternative Names	Sulfosuccinimidyl acetate	[3][4][5]
CAS Number	221222-61-3	[6]
Molecular Formula	C ₆ H ₆ NNaO ₇ S	[6]
Molecular Weight	259.17 g/mol	[3][4][5]
Appearance	White to off-white solid/powder	[6][7]
Purity	≥ 90% (by NMR)	[8]

Reaction Mechanism and Applications

The primary application of Sulfo-NHS-Acetate is the irreversible acetylation of primary amines, such as the side chain of lysine residues in proteins.[1] The reaction proceeds via the nucleophilic attack of the amine on the NHS-ester, leading to the formation of a stable amide bond and the release of the Sulfo-NHS leaving group. This effectively "caps" the amine, preventing it from participating in subsequent reactions.

This blocking strategy is particularly valuable in multi-step bioconjugation protocols. For instance, when conjugating a peptide to a carrier protein using carbodiimide chemistry (e.g., with EDC), blocking the lysine amines on the peptide prevents its polymerization.[9] This directs the EDC-mediated coupling to the carboxylic acid groups of the peptide, ensuring a more defined and efficient conjugation to the primary amines of the carrier protein.[9]

Furthermore, Sulfo-NHS-Acetate serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][10]

Diagram: General Reaction of Sulfo-NHS-Acetate with a Primary Amine

Caption: Reaction of Sulfo-NHS-Acetate with a primary amine.

Experimental Protocols



General Protocol for Blocking Primary Amines on Proteins

This protocol provides a general guideline for the acetylation of primary amines on a protein sample. Optimization may be required based on the specific protein and downstream application.

Materials:

- Protein solution (1-10 mg/mL)
- Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.0-8.0)[3]
- Sulfo-NHS-Acetate
- Quenching buffer (optional, e.g., 0.5 M Tris-HCl, pH 7.4-8.0 or 0.5 M glycine)[3][4]
- Desalting column or dialysis equipment[3][4]

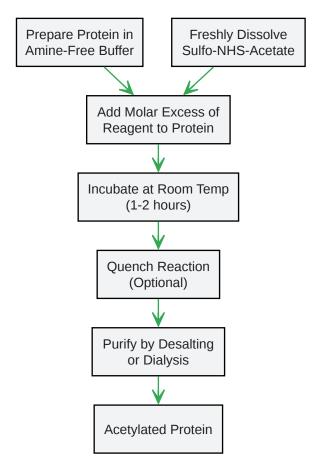
Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the Sulfo-NHS-Acetate.[3][4]
- Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Acetate in the
 reaction buffer or deionized water to a concentration of 0.01 M.[3] It is crucial to use freshly
 prepared solutions as the NHS-ester moiety is susceptible to hydrolysis.[9]
- Reaction: Add a 10-50 molar excess of Sulfo-NHS-Acetate to the protein solution.[3][4] If the concentration of primary amines is unknown, a common starting point is to add an equivalent mass of Sulfo-NHS-Acetate to the mass of the protein.[3][4]
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. For proteins with stability concerns, the incubation can be extended to 2-3 hours at 4°C.[3][4]



- Quenching (Optional): To deactivate any unreacted Sulfo-NHS-Acetate, a quenching buffer can be added to the reaction mixture.[3][4]
- Purification: Remove excess reagent and byproducts by desalting, dialysis, or gel filtration.[3]

Diagram: Experimental Workflow for Amine Blocking



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Caption: Workflow for blocking primary amines.

Solubility and Stability

Proper handling and storage of Sulfo-NHS-Acetate are critical to maintain its reactivity.

Table 2: Solubility and Storage Recommendations



Parameter	Recommendation	References
Solubility	Soluble in water.[1] Soluble in DMSO (≥ 100 mg/mL).[6]	[1][6]
Storage (Solid)	Store at -20°C or lower under desiccated, inert gas. Protect from moisture.[3][9] Some suppliers recommend 4°C.[4]	[3][4][7][9]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Must be sealed and protected from moisture.[6][10]	[6][10]
Stability	The NHS-ester is prone to hydrolysis in aqueous solutions. Reconstituted solutions should be used immediately and not stored.[9] The solid form is stable for at least one year at 4°C when properly stored.[11]	[9][11]

Important Handling Note: Sulfo-NHS-Acetate is moisture-sensitive.[9] To prevent condensation and subsequent hydrolysis, the vial must be equilibrated to room temperature before opening. [9]

Safety and Handling

Under normal conditions of storage and use, Sulfo-NHS-Acetate is considered stable and does not produce hazardous decomposition products.[12] However, appropriate laboratory safety precautions should always be followed. Wear personal protective equipment, including gloves and safety glasses.[13] Ensure good ventilation in the work area and wash hands thoroughly after handling.[13] Avoid creating dust, which may be irritating to the eyes, skin, and respiratory tract.[14]



Conclusion

Sulfo-NHS-Acetate sodium salt is a versatile and indispensable reagent for researchers in biochemistry, drug discovery, and proteomics. Its water solubility and high reactivity with primary amines make it an ideal choice for irreversibly blocking these functional groups in a variety of applications, from controlled bioconjugation to the synthesis of advanced therapeutic modalities like PROTACs. By following the outlined protocols and handling guidelines, researchers can effectively utilize this compound to achieve their scientific objectives.

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